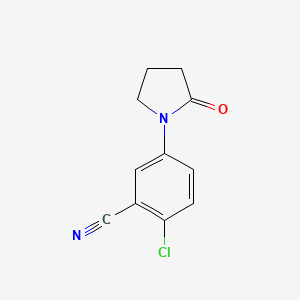

2-Chloro-5-(2-oxopyrrolidin-1-YL)benzonitrile

Description

2-Chloro-5-(2-oxopyrrolidin-1-YL)benzonitrile is an organic compound that features a pyrrolidinone ring attached to a benzene ring with a chloro and nitrile substituent

Properties

CAS No. |

1260758-17-5 |

|---|---|

Molecular Formula |

C11H9ClN2O |

Molecular Weight |

220.65 g/mol |

IUPAC Name |

2-chloro-5-(2-oxopyrrolidin-1-yl)benzonitrile |

InChI |

InChI=1S/C11H9ClN2O/c12-10-4-3-9(6-8(10)7-13)14-5-1-2-11(14)15/h3-4,6H,1-2,5H2 |

InChI Key |

WEUHDWQAPCDHFF-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC(=C(C=C2)Cl)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(2-oxopyrrolidin-1-YL)benzonitrile typically involves the reaction of chloroacetamide with γ-aminobutyric acid potassium salts. This reaction provides a convenient method for the synthesis of substituted 4-[(2-amino-2-oxoethyl)amino]butanoic acids, which undergo thermal cyclization to form the desired pyrrolidinone derivative .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(2-oxopyrrolidin-1-YL)benzonitrile can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles.

Reduction Reactions: The nitrile group can be reduced to an amine.

Oxidation Reactions: The pyrrolidinone ring can be oxidized to form different derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Reduction: Catalytic hydrogenation or metal hydrides.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

Substitution: Formation of various substituted derivatives.

Reduction: Formation of amine derivatives.

Oxidation: Formation of oxidized pyrrolidinone derivatives.

Scientific Research Applications

2-Chloro-5-(2-oxopyrrolidin-1-YL)benzonitrile has several applications in scientific research:

Medicinal Chemistry: It is used as a scaffold for the development of biologically active compounds, particularly in the treatment of central nervous system disorders.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biological Studies: Its derivatives are studied for their potential psychotropic and cerebroprotective effects.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(2-oxopyrrolidin-1-YL)benzonitrile involves its interaction with specific molecular targets in the body. The pyrrolidinone ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Pyrrolidine-2-one Derivatives: These compounds share the pyrrolidinone ring and have similar biological activities.

2-(2-Oxopyrrolidin-1-yl)acetamides: These compounds are known for their psychotropic and cerebroprotective effects.

Uniqueness

2-Chloro-5-(2-oxopyrrolidin-1-YL)benzonitrile is unique due to the presence of both chloro and nitrile substituents on the benzene ring, which can influence its reactivity and biological activity compared to other pyrrolidinone derivatives.

Biological Activity

2-Chloro-5-(2-oxopyrrolidin-1-YL)benzonitrile, a compound with the CAS number 1260758-17-5, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and activity against various biological targets, particularly focusing on its anticancer and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of this compound is C12H12ClN3O, with a molecular weight of 235.69 g/mol. The presence of a chloro group and a pyrrolidine moiety suggests potential interactions with biological targets that may lead to significant pharmacological effects.

Synthesis

The synthesis of this compound typically involves the reaction of 2-chlorobenzonitrile with pyrrolidine derivatives under specific conditions. The reaction can be optimized through various methods such as microwave irradiation or solvent-free conditions to improve yield and purity.

Anticancer Activity

Recent studies have indicated that this compound exhibits notable anticancer properties. For instance, in vitro assays using various cancer cell lines demonstrated its ability to inhibit cell proliferation and induce apoptosis. The compound was tested against:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast) | 15.4 | Induction of apoptosis via mitochondrial pathway |

| HeLa (cervical) | 12.8 | Inhibition of cell cycle progression |

| A549 (lung) | 18.6 | ROS generation leading to oxidative stress |

The mechanism involves the activation of caspase pathways and modulation of Bcl-2 family proteins, which are crucial for regulating apoptosis.

Antimicrobial Activity

In addition to its anticancer effects, this compound has demonstrated antimicrobial properties against a range of pathogens. For example:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Effect |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Bacteriostatic |

| Escherichia coli | 64 µg/mL | Bactericidal |

| Candida albicans | 16 µg/mL | Antifungal |

The antimicrobial activity is attributed to the disruption of bacterial cell membranes and interference with nucleic acid synthesis.

Case Study 1: Anticancer Efficacy in Animal Models

A study conducted on C57BL/6 mice bearing B16F10 melanoma tumors showed that treatment with this compound resulted in a significant reduction in tumor volume compared to control groups. Histopathological analysis revealed increased apoptosis within tumor tissues, supporting its potential as an effective anticancer agent.

Case Study 2: Antimicrobial Effects in Clinical Isolates

Clinical isolates of Staphylococcus aureus were treated with varying concentrations of the compound, leading to a marked reduction in bacterial load. The study highlighted the compound's potential as an alternative treatment option for antibiotic-resistant strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.